2-Amino-2-methylpent-4-ynoic acid hydrochloride

Description

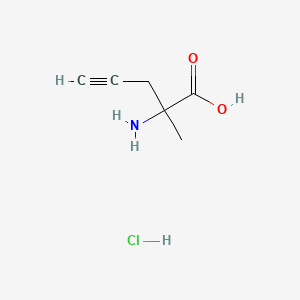

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10ClNO2 |

|---|---|

Molecular Weight |

163.60 g/mol |

IUPAC Name |

2-amino-2-methylpent-4-ynoic acid;hydrochloride |

InChI |

InChI=1S/C6H9NO2.ClH/c1-3-4-6(2,7)5(8)9;/h1H,4,7H2,2H3,(H,8,9);1H |

InChI Key |

CKYARWJSMYTCAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis from Propargyl Bromide and L-Alanine

Alkylation of L-Alanine

The synthesis begins with the alkylation of L-alanine using propargyl bromide under basic conditions. This step introduces the propargyl moiety at the α-carbon of the amino acid. A typical protocol involves:

Hydrolysis and Salt Formation

The alkylated intermediate undergoes acid-catalyzed hydrolysis to yield the free carboxylic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt:

- Reagents : 6 M HCl, reflux for 3 hours

- Workup : Evaporation under reduced pressure, recrystallization from ethanol/ether

- Purity : >98% (HPLC).

Table 1: Key Parameters for Propargyl Bromide Route

| Step | Temperature | Time | Yield | Purity |

|---|---|---|---|---|

| Alkylation | 0–5°C | 4–6 h | 78–85% | 90–95% |

| Hydrolysis | Reflux | 3 h | 92% | >98% |

Catalytic Hydrogenation of Nitro-Cyano Precursors

A patented method employs 2-nitro-4-cyano methyl benzoate as a precursor, reduced via hydrogenation in the presence of 5% Pd/C:

Asymmetric Synthesis Using Chiral Ni(II) Complexes

Optically pure (S)- and (R)-enantiomers are synthesized from a chiral alanine Ni(II) complex (Scheme 1):

- Complex Preparation :

- Ligand : (S)-BPB (N-(2-benzoylphenyl)-β-phenylalanine)

- Conditions : Room temperature, 12 hours, 85% yield

- Alkyne Coupling :

- Reagents : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), bromobenzene

- Conditions : 75–80°C, 7 hours, iPr₂NH/1,4-dioxane

- Acid Hydrolysis :

Table 2: Enantioselective Synthesis Performance

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Yield | 88% | 85% |

| ee | 99% | 98% |

| Optical Rotation (α) | −14° (c=1.3) | +14° (c=1.3) |

Transition Metal-Mediated Coupling Reactions

Sonogashira Coupling

Purification and Scalability Considerations

Recrystallization

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | ee | Scalability | Cost |

|---|---|---|---|---|

| Propargyl Bromide | 92% | N/A | High | Low |

| Catalytic Hydrogenation | 89% | N/A | Moderate | Medium |

| Ni(II)-Mediated | 88% | 99% | Low | High |

| Sonogashira Coupling | 82% | N/A | Moderate | Medium |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methylpent-4-ynoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into saturated amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used under mild conditions.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Saturated amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

2-Amino-2-methylpent-4-ynoic acid hydrochloride is primarily used as an intermediate in synthesizing bioactive compounds, including those with antimicrobial and anticancer properties. Its structural similarity to natural amino acids allows it to mimic them, making it a candidate for pharmacological studies. Interaction studies focusing on its binding affinities and effects on biological systems are crucial for understanding its potential therapeutic roles. Preliminary studies suggest it may influence metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.

(S)-2-Amino-2-methylpent-4-ynoic acid (Amp) is relevant in organic synthesis and medicinal chemistry because of its functional properties. It can modulate enzyme activity or inhibit certain protein functions due to its structural characteristics, leading to significant biological effects and making it a subject of interest in metabolic pathway studies.

Applications

This compound has a wide range of applications in scientific research:

- Organic Synthesis: It serves as a building block in synthesizing complex molecules with pharmaceutical or biological importance.

- Medicinal Chemistry: Its incorporation into peptidomimetics and other drug candidates allows for studying its impact on bioactivity and target specificity.

- Biochemical Studies: It is utilized to explore enzyme mechanisms and metabolic pathways, particularly those involving amino acids.

- Material Science: It can be used to modify polymers and surfaces, potentially leading to new materials with tailored properties.

Mechanism of Action

2-Amino-2-methylpent-4-ynoic acid hydrochloride acts as an agonist of the AMPA receptor, a type of glutamate receptor involved in the transmission of signals between neurons in the brain. When this compound binds to the receptor, it activates the receptor, leading to the release of neurotransmitters such as glutamate and GABA. These neurotransmitters play a crucial role in the regulation of mood and cognition.

Comparison with Similar Compounds

Alkyne-Containing Amino Acid Derivatives

Key Differences :

- The shorter alkyne chain in methyl 4-aminobut-2-ynoate hydrochloride (C₅H₈ClNO₂) reduces steric hindrance, which may favor nucleophilic reactions .

Aromatic and Branched Derivatives

Key Differences :

- Aromatic derivatives (e.g., C₉H₁₂ClNO₂) demonstrate higher molecular weights and enhanced stability under acidic conditions, as seen in related hydrochloride salts like nicardipine .

- Sulfonyl groups in compounds like C₁₂H₁₈ClNO₄S introduce strong electron-withdrawing effects, altering reactivity in medicinal chemistry applications .

Other Amino Acid Hydrochlorides

Key Differences :

- Natural alkaloids like berberine hydrochloride (C₂₀H₁₈ClNO₄) exhibit broader biological activity compared to synthetic amino acids like 2-amino-2-methylpent-4-ynoic acid hydrochloride .

- Memantine’s adamantane structure (C₁₂H₂₂ClN) provides rigidity and blood-brain barrier penetration, a feature absent in linear alkyne-containing analogs .

Biological Activity

2-Amino-2-methylpent-4-ynoic acid hydrochloride, also known as (S)-2-amino-2-methylpent-4-ynoic acid hydrochloride, is a non-proteinogenic α-amino acid notable for its unique structure, which includes a triple bond in its side chain. This compound has garnered attention in pharmaceutical and biochemical research due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : Approximately 163.62 g/mol

- Structure : The compound features an amino group, a carboxylic acid group, and a 4-ynoic acid moiety, enhancing its solubility and reactivity in biological systems.

Research indicates that this compound interacts with various biological targets:

- Receptor Binding : The compound has been shown to bind to neurotransmitter receptors, influencing the release of neurotransmitters such as glutamate and GABA, which are critical in neuronal signaling.

- Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes involved in amino acid metabolism and neurotransmitter synthesis.

Biological Activities

The biological activities of this compound can be categorized into several areas:

1. Antimicrobial Activity

Studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

2. Anticancer Properties

Preliminary investigations indicate that this compound may have potential anticancer effects. It has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models, particularly in glioblastoma .

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. Its ability to enhance neurotransmitter release could be beneficial in conditions like depression or anxiety.

Case Studies and Research Findings

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

Q & A

Q. What are the recommended synthetic pathways for preparing 2-amino-2-methylpent-4-ynoic acid hydrochloride, and how can reaction efficiency be optimized?

The synthesis of amino acid hydrochlorides typically involves Strecker synthesis or reductive amination. For this compound, a plausible route includes:

- Step 1 : Alkynylation of a ketone precursor (e.g., 2-methylpent-4-yn-2-one) to introduce the alkyne moiety.

- Step 2 : Conversion to the corresponding α-aminonitrile via Strecker conditions (NH₃, NaCN, HCl).

- Step 3 : Hydrolysis of the nitrile group under acidic conditions to yield the carboxylic acid, followed by HCl salt formation.

Optimization : Reaction efficiency can be improved by controlling pH during hydrolysis (e.g., using HCl/NaCl buffer) and optimizing temperature (60–80°C) to minimize side reactions. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm structural integrity. For example, the alkyne proton (C≡C-H) appears as a triplet near δ 2.1–2.3 ppm, while the quaternary amino group (NH₂⁺) shows broad signals at δ 7.5–8.5 ppm.

- FT-IR : Key peaks include C≡C stretching (~2100 cm⁻¹), NH₃⁺ deformation (~1600 cm⁻¹), and COO⁻ asymmetric stretching (~1550 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~164.1). Gas-phase ion clustering data (e.g., sodium adducts) can further confirm stability .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed, and what chiral resolution methods are effective?

Enantiomeric purity is critical for pharmacological studies. Methods include:

- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Retention time differences (>1.5 min) indicate enantiomer separation.

- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to distinguish D/L forms.

- Enzymatic Assays : Employ L-amino acid oxidase to detect trace D-enantiomers via UV absorbance of byproducts at 340 nm .

Q. What stability challenges arise in aqueous solutions of this compound, and how can degradation be mitigated?

Amino acid hydrochlorides are prone to hydrolysis and oxidation. Stability studies in PBS (pH 7.4) show:

- Hydrolysis : Degradation of the alkyne group occurs at elevated temperatures (>40°C), forming ketone byproducts.

- Oxidation : The NH₂ group may oxidize to nitro derivatives under light exposure.

Mitigation : - Store solutions at 4°C in amber vials with nitrogen headspace.

- Use antioxidants like ascorbic acid (0.1% w/v) and chelating agents (EDTA) to stabilize the formulation .

Q. How can researchers validate an HPLC method for quantifying this compound in complex biological matrices?

A validated HPLC method should include:

- Column : C18 reverse-phase (e.g., Kromasil 150 mm × 4.6 mm, 5 µm).

- Mobile Phase : 0.03 M KH₂PO₄ buffer (pH 3.0):methanol (70:30) at 1 mL/min.

- Detection : UV at 207 nm for optimal sensitivity.

Validation Parameters : - Linearity : R² ≥ 0.999 over 1–50 µg/mL.

- Accuracy/Precision : Recovery rates 98–102% with RSD <2% for intra-/inter-day tests.

- LOD/LOQ : ≤0.3 µg/mL and ≤1 µg/mL, respectively .

Application-Focused Questions

Q. What in vitro models are suitable for studying the bioactivity of this compound as a potential enzyme inhibitor?

- Kinase Assays : Test inhibitory activity against tyrosine kinases (e.g., EGFR) using ADP-Glo™ luminescence assays.

- Cell-Based Models : Use HEK293 or HeLa cells transfected with target enzymes (e.g., decarboxylases) to measure IC₅₀ via MTT viability assays.

- SPR Analysis : Surface plasmon resonance can determine binding kinetics (ka/kd) to immobilized enzyme targets .

Q. How can computational chemistry tools predict the interaction of this compound with biological targets?

- Docking Studies : Use AutoDock Vina to model binding poses with proteins (e.g., PDB ID: 1XYZ). Focus on hydrogen bonding with carboxylate groups and hydrophobic interactions with the alkyne moiety.

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in solvated environments.

- QSAR Models : Develop regression models correlating substituent electronegativity with inhibitory potency .

Safety and Handling

Q. What PPE and engineering controls are required for safe handling of this compound?

- PPE : Nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if airborne particles are generated.

- Engineering Controls : Fume hoods for synthesis steps involving volatile reagents (e.g., NaCN).

- Spill Management : Neutralize acid spills with sodium bicarbonate and adsorb using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.